![molecular formula C9H15NO B14331152 Octahydro-3H-pyrrolo[1,2-a]azepin-3-one CAS No. 111633-57-9](/img/structure/B14331152.png)
Octahydro-3H-pyrrolo[1,2-a]azepin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-3H-pyrrolo[1,2-a]azepin-3-one is a nitrogen-containing heterocyclic compoundThis compound features a unique structure that includes a pyrrole ring fused with an azepine ring, making it an attractive scaffold for drug discovery and other scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3H-pyrrolo[1,2-a]azepin-3-one typically involves multi-step processes. One common method includes the cyclization of pyrrole-derived intermediates. The process can be broken down into several stages:
Preparation of Pyrrole-Derived Intermediates: This involves the formation of α,β-alkynyl ketones from pyrrole derivatives.
Sonogashira Cross-Coupling: Introduction of various groups into the alkyne using Sonogashira cross-coupling reactions.
Formation of Pyrazole: Reaction between α,β-alkynyls and hydrazine monohydrate to form pyrazole intermediates.
Cyclization: Gold-catalyzed cyclization of pyrazoles by alkyne groups.
Final Cyclization: Cyclization using sodium hydride (NaH) to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to enhance yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-3H-pyrrolo[1,2-a]azepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
Octahydro-3H-pyrrolo[1,2-a]azepin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of Octahydro-3H-pyrrolo[1,2-a]azepin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Octahydro-3H-pyrrolo[1,2-a]azepin-3-one can be compared with other similar nitrogen-containing heterocycles, such as:
Pyrrolopyrazine: Known for its antimicrobial and antiviral activities.
Pyrrolopyridine: Exhibits significant kinase inhibitory activity.
Azepine Derivatives: Used in the synthesis of various pharmaceuticals and organic materials
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
111633-57-9 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1,2,5,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepin-3-one |
InChI |
InChI=1S/C9H15NO/c11-9-6-5-8-4-2-1-3-7-10(8)9/h8H,1-7H2 |
Clé InChI |
RYNPVMASEVYKPL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CCC(=O)N2CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


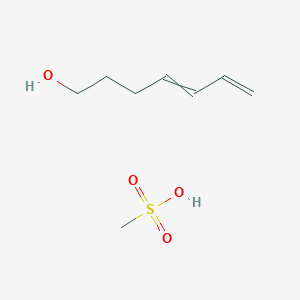

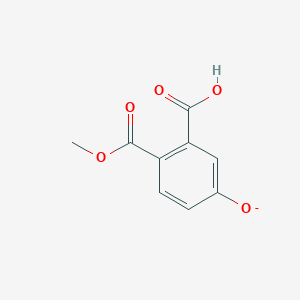
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)
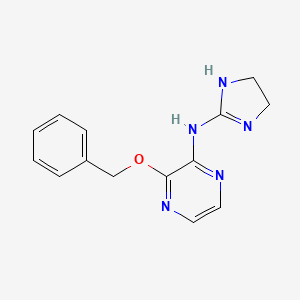
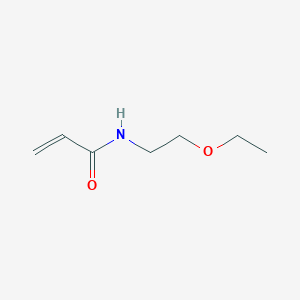
![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)
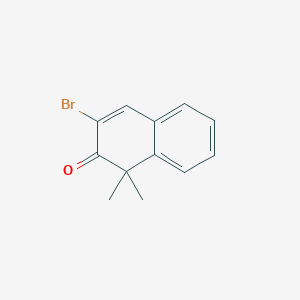
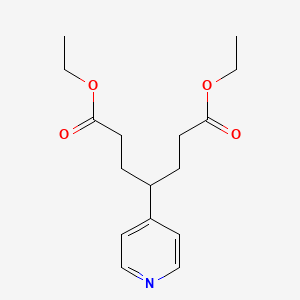
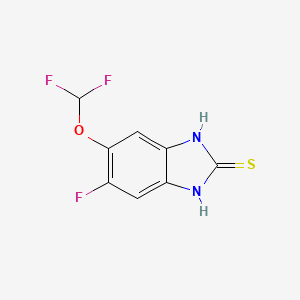
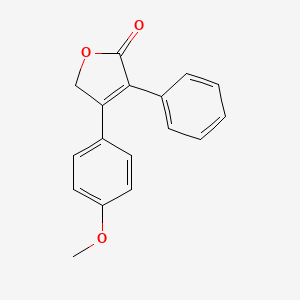
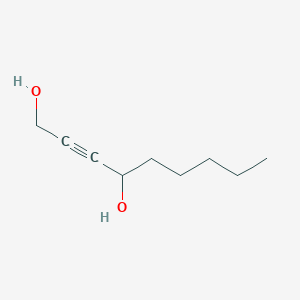
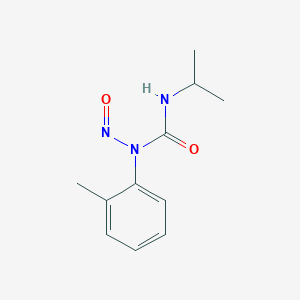
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
